1-(Cyclopentylmethyl)pyrrolidin-3-amine
Overview
Description
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can be involved in a wide range of biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentylmethyl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reductive amination of cyclopentylmethylamine with pyrrolidin-3-one. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in an acidic medium.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or amides.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents involved.
Scientific Research Applications
1-(Cyclopentylmethyl)pyrrolidin-3-amine has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)pyrrolidin-3-amine
1-(Methyl)pyrrolidin-3-amine
1-(Ethyl)pyrrolidin-3-amine
1-(Propyl)pyrrolidin-3-amine
Properties
IUPAC Name |
1-(cyclopentylmethyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10-5-6-12(8-10)7-9-3-1-2-4-9/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHKXQZFWIFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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